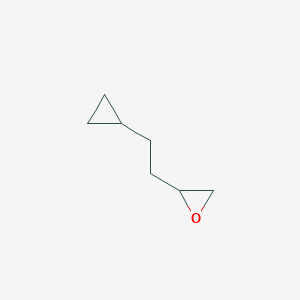

2-(2-Cyclopropylethyl)oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A systematic study on the kinetics and mechanism of ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .

Molecular Structure Analysis

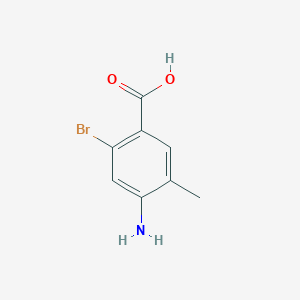

The molecular structure of 2-(2-Cyclopropylethyl)oxirane is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Chemical Reactions Analysis

Oxiranes and oxetanes are not only important heterocycles present in numerous natural products, but are also versatile starting materials for a wide variety of ring opening and ring-expansion reactions . This research examines the effects of combining oxetanes and epoxides on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films .

Applications De Recherche Scientifique

Ring Expansion Reactions

“2-(2-Cyclopropylethyl)oxirane” is an oxirane substrate, which is commonly used in ring-expansion reactions . These reactions are categorized into five thematic sections: insertions, cascades, metal-free, metal-catalyzed, and miscellaneous strategies . The ring-expansion reactions of oxiranes have been the focus of many recent studies .

Synthesis of Heterocycles

Oxiranes, including “2-(2-Cyclopropylethyl)oxirane”, are important heterocycles present in numerous natural products . They are versatile starting materials for a wide variety of ring opening and ring-expansion reactions . These reactions are crucial for the synthesis of 4- to 7-membered heterocycles .

Carbonylation and CO2 Fixation

Oxirane substrates like “2-(2-Cyclopropylethyl)oxirane” can be used in carbonylation reactions . These reactions involve the initial coordination of the oxirane lone pair to a metal catalyst, followed by ring opening of the resultant complex by a metal anion . After subsequent CO insertion and acquisition of an external CO molecule, the desired β-lactone product is formed .

Polymer Film Production

The combination of oxetanes and epoxides, including “2-(2-Cyclopropylethyl)oxirane”, has been studied for the production of polymer films . This research examines the effects of combining these monomers on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films .

Medicine and Material Science

Miscellaneous Strategies

Apart from the above-mentioned applications, “2-(2-Cyclopropylethyl)oxirane” is also used in various miscellaneous strategies in scientific research . These include different types of reactions and synthesis processes .

Orientations Futures

Rotational spectroscopy of oxirane doubly deuterated at one C atom and studied its rotational spectrum in the laboratory for the first time between 120GHz and 1094GHz . The calculated rest frequencies were used to identify c -CD _2 CH _2 O tentatively in the interstellar medium in the Atacama Large Millimeter/submillimeter Array Protostellar Interferometric Line Survey (PILS) of the Class 0 protostellar system IRAS 16293 - 2422 .

Propriétés

IUPAC Name |

2-(2-cyclopropylethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-6(1)3-4-7-5-8-7/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILGRRVMDLCEQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCC2CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Cyclopropylethyl)oxirane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2683217.png)

![1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one](/img/structure/B2683218.png)

![2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2683219.png)

![2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid](/img/structure/B2683221.png)

![N-(1-cyanobutyl)-3-[2-(4-methoxyphenyl)-1H-indol-3-yl]-N-methylpropanamide](/img/structure/B2683225.png)

![1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2683233.png)